N5-Methyllamotrigine
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Overview
Description
Preparation Methods
The synthesis of N5-Methyllamotrigine typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward approach and cost-effectiveness. The process involves the sequential hydrogenation and methylation of nitro compounds using various methylating agents and catalytic systems
Chemical Reactions Analysis
N5-Methyllamotrigine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-dione, while reduction may yield N5-methyl-6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine .
Scientific Research Applications
N5-Methyllamotrigine is widely used in scientific research due to its potent inhibitory effects on voltage-gated sodium channels and its activation of GABA(A) receptors . It is used as a research tool to study ligand-receptor interactions and has applications in various fields, including:
Chemistry: Used to study the properties and reactions of triazine derivatives.
Biology: Used to investigate the role of sodium channels and GABA(A) receptors in cellular processes.
Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy and bipolar disorder.
Industry: Used in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
N5-Methyllamotrigine exerts its effects by inhibiting voltage-gated sodium channels and activating GABA(A) receptors . The inhibition of sodium channels reduces neuronal excitability, while the activation of GABA(A) receptors enhances inhibitory neurotransmission. These actions contribute to its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
N5-Methyllamotrigine is unique due to its dual action as both an inhibitor of voltage-gated sodium channels and an activator of GABA(A) receptors. Similar compounds include:
Lamotrigine: Primarily inhibits voltage-gated sodium channels but does not activate GABA(A) receptors.
Carbamazepine: Inhibits voltage-gated sodium channels and is used in the treatment of epilepsy and bipolar disorder.
Phenytoin: Another sodium channel inhibitor used in the treatment of epilepsy.
This compound’s unique combination of actions makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-(2,3-dichlorophenyl)-5-N-methyl-1,2,4-triazine-3,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c1-14-9-8(16-17-10(13)15-9)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYMSFBMQWMAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.